
1-(4-chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is an organic compound that belongs to the imidazole family This compound is characterized by the presence of a chlorophenyl group, an ethylsulfanyl group, and a nitrophenyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Substituents: The chlorophenyl, ethylsulfanyl, and nitrophenyl groups can be introduced through nucleophilic substitution reactions. For example, the chlorophenyl group can be introduced using 4-chlorobenzyl chloride, while the ethylsulfanyl group can be introduced using ethylthiol in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the imidazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.
Chemical Biology: It can serve as a probe to study enzyme activities or as a ligand in coordination chemistry.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes.
類似化合物との比較
- 1-(4-Chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole
- 1-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-(4-nitrophenyl)-1H-imidazole
- 1-(4-Bromophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole
Uniqueness: 1-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring. The presence of the ethylsulfanyl group provides distinct chemical reactivity compared to similar compounds with different substituents. Additionally, the position of the nitrophenyl group can influence the compound’s electronic properties and biological activity.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-ethylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-2-24-17-19-11-16(12-4-3-5-15(10-12)21(22)23)20(17)14-8-6-13(18)7-9-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHPULOTOTVTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
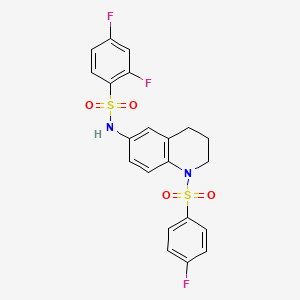
![N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2658247.png)
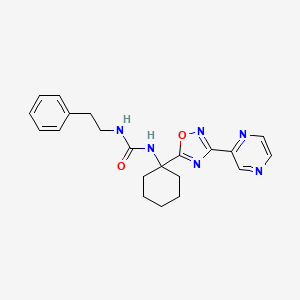

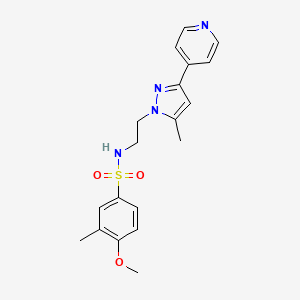
![N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2658256.png)
![3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2658257.png)
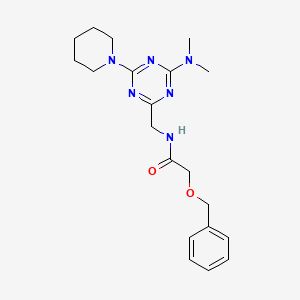
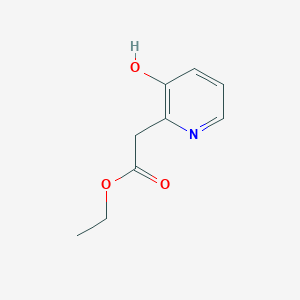
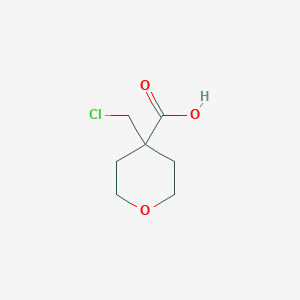
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2658262.png)
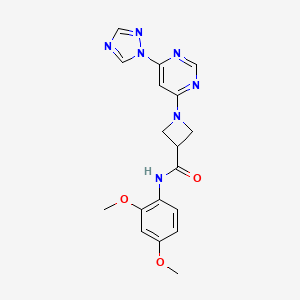
![N-benzyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2658265.png)
![2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2658266.png)
